

# An In-depth Technical Guide to 5-benzhydryl-1H-pyrazole

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## Compound of Interest

Compound Name: 5-benzhydryl-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and physical properties of **5-benzhydryl-1H-pyrazole**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also includes general methodologies and potential biological contexts based on the broader class of pyrazole derivatives. This approach aims to equip researchers with foundational knowledge and relevant experimental frameworks applicable to the study of **5-benzhydryl-1H-pyrazole** and related molecules.

## Core Molecular Data

The fundamental molecular and physical properties of **5-benzhydryl-1H-pyrazole** are summarized below. This data is essential for any experimental work, including solution preparation, reaction stoichiometry, and analytical characterization.

Property	Value	Source
Molecular Formula	C <sub>16</sub> H <sub>14</sub> N <sub>2</sub>	PubChem CID 2806015[1]
Molecular Weight	234.29 g/mol	PubChem CID 2806015[1]
IUPAC Name	5-benzhydryl-1H-pyrazole	PubChem CID 2806015[1]
CAS Number	143547-74-4	PubChem CID 2806015[1]
Melting Point	89-90 °C	ChemicalBook[2]
Boiling Point (Predicted)	401.3 ± 14.0 °C	ChemicalBook[2]
Solubility (Experimental)	9.6 µg/mL at pH 7.4	PubChem CID 2806015[1]

## Synthesis and Experimental Protocols

While specific synthesis protocols for **5-benzhydryl-1H-pyrazole** are not extensively detailed in peer-reviewed literature, a general and widely applicable method for the synthesis of 1,5-disubstituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. A plausible synthetic route is outlined below.

### General Experimental Protocol for Pyrazole Synthesis (Knorr Synthesis Adaptation)

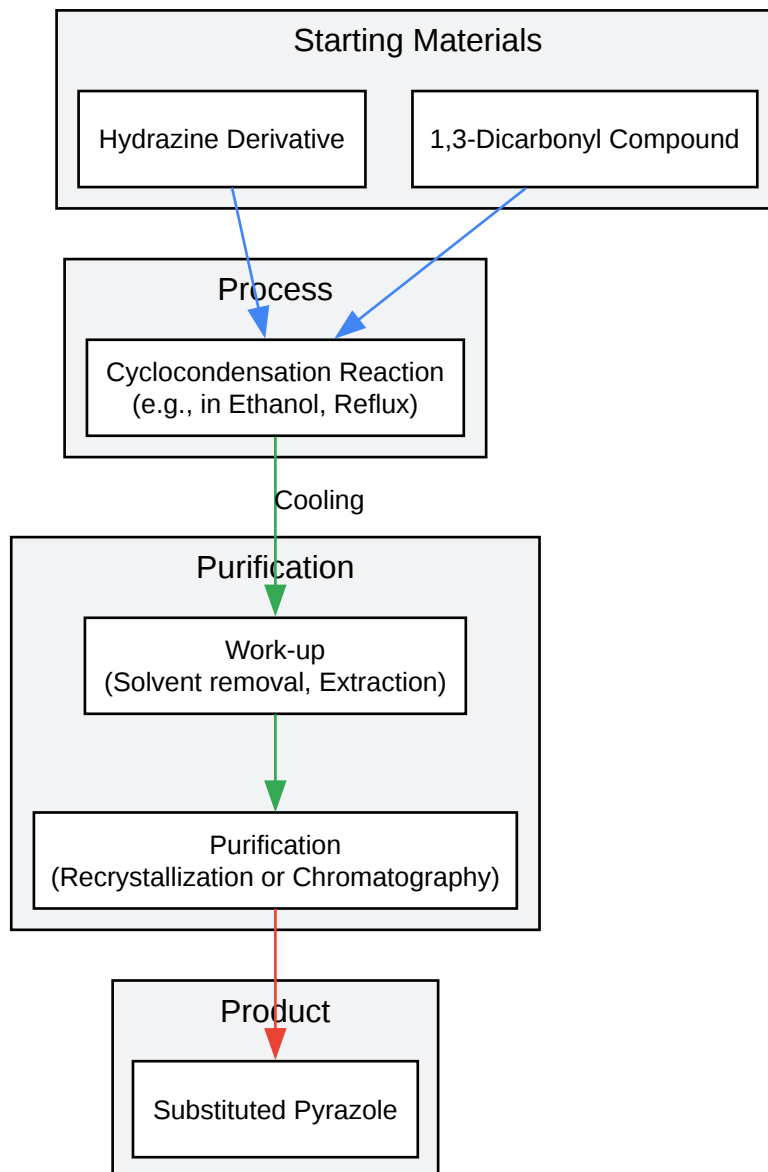
This protocol describes a generalized procedure for the synthesis of a pyrazole core, which can be adapted for the synthesis of **5-benzhydryl-1H-pyrazole**.

- Reaction Setup:
  - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the selected hydrazine derivative (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
  - If using a salt of the hydrazine (e.g., hydrochloride), a base may be required to liberate the free hydrazine.
- Addition of Dicarbonyl Compound:

- To the stirred hydrazine solution, add the 1,3-dicarbonyl compound (1.0 equivalent) dropwise at room temperature. For the synthesis of **5-benzhydryl-1H-pyrazole**, the corresponding 1,3-dicarbonyl precursor would be required.
- Reaction Conditions:
  - Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
  - The reaction is typically complete within 2 to 12 hours, depending on the reactivity of the substrates.
- Work-up and Purification:
  - Upon completion, allow the reaction mixture to cool to room temperature.
  - Reduce the solvent volume using a rotary evaporator.
  - The crude product may precipitate upon cooling or concentration. If not, the product can be extracted using a suitable organic solvent after quenching the reaction with water.
  - The collected crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Logical Workflow for a General Pyrazole Synthesis

## General Synthetic Workflow for Pyrazole Derivatives



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Caption: A generalized workflow for the synthesis of pyrazole derivatives.

## Potential Biological Activities and Signaling Pathways

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, known to be a core component of many biologically active compounds.[3] Derivatives of pyrazole have been

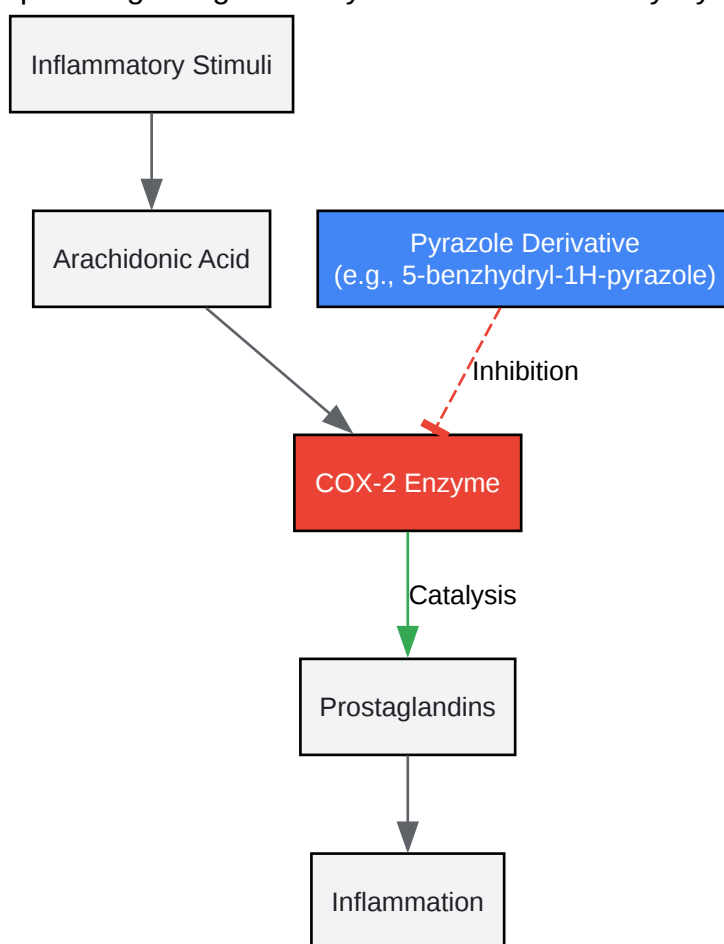
reported to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidepressant effects.[2][3][4]

While the specific biological activity of **5-benzhydryl-1H-pyrazole** is not well-documented, its structural features suggest potential areas of investigation. The benzhydryl group, for instance, is a structural motif found in various receptor agonists and antagonists.[3]

#### Hypothetical Signaling Pathway Involvement (Example)

Many pyrazole derivatives are known to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. A simplified representation of this pathway is provided below as a conceptual example of how a pyrazole derivative might exert its effect. Note: This is a generalized pathway for the pyrazole class and has not been specifically demonstrated for **5-benzhydryl-1H-pyrazole**.

Conceptual Signaling Pathway for Anti-Inflammatory Pyrazoles



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Caption: A conceptual diagram of COX-2 inhibition by a pyrazole derivative.

## Future Research Directions

Given the limited specific data on **5-benzhydryl-1H-pyrazole**, several avenues for future research are apparent:

- **Synthesis and Characterization:** Development and publication of a detailed, optimized synthesis protocol and full analytical characterization (NMR, IR, Mass Spectrometry, etc.).
- **Biological Screening:** Systematic screening against a panel of biological targets, such as kinases, GPCRs, and enzymes like carbonic anhydrase, for which other pyrazole derivatives have shown activity.[3]
- **Structure-Activity Relationship (SAR) Studies:** Synthesis of analogs with modifications to the benzhydryl and pyrazole moieties to establish structure-activity relationships for any identified biological activities.

This technical guide provides the foundational information on **5-benzhydryl-1H-pyrazole** and places it within the broader context of pyrazole chemistry and pharmacology. It is intended to serve as a starting point for researchers and drug development professionals interested in exploring the potential of this and related compounds.

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## References

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